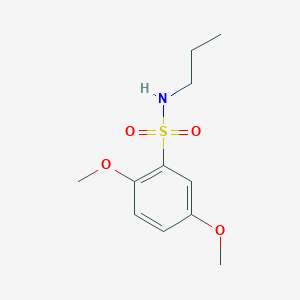

2,5-dimethoxy-N-propylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Pargyline, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in 1953 by J. W. Maag and H. van der Werff, and since then, it has been extensively studied for its biochemical and physiological effects.

作用機序

2,5-dimethoxy-N-propylbenzenesulfonamide is a reversible inhibitor of MAO, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters. Specifically, this compound inhibits the activity of MAO-A, which is responsible for breaking down serotonin and norepinephrine, but has little effect on MAO-B, which primarily breaks down dopamine. This selective inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the brain, which can have a variety of effects on mood, cognition, and behavior.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been observed in scientific research include:

- Increased levels of serotonin and norepinephrine in the brain

- Improved mood and reduced symptoms of depression and anxiety

- Enhanced cognitive function and memory

- Increased locomotor activity and exploratory behavior

- Reduced appetite and weight loss

- Decreased blood pressure and heart rate

実験室実験の利点と制限

2,5-dimethoxy-N-propylbenzenesulfonamide has several advantages as a research tool, including its selectivity for MAO-A, its reversible inhibition of the enzyme, and its ability to increase the levels of neurotransmitters in the brain. However, there are also some limitations to its use in lab experiments, including:

- The need for careful dosing and monitoring of side effects

- The potential for interactions with other drugs or chemicals

- The limited ability to study the long-term effects of this compound on the brain and behavior

- The need for specialized equipment and expertise to perform experiments with this compound

将来の方向性

There are many possible directions for future research on 2,5-dimethoxy-N-propylbenzenesulfonamide and its effects on the brain and behavior. Some potential areas of investigation include:

- The role of this compound in the treatment of depression, anxiety, and other mood disorders

- The effects of this compound on neuroplasticity and learning and memory

- The potential use of this compound as a tool for studying the neurobiology of addiction and substance abuse

- The development of new MAO inhibitors with improved selectivity and fewer side effects

- The use of this compound as a tool for studying the role of monoamine neurotransmitters in social behavior and cognition

Conclusion:

In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. It selectively inhibits the activity of MAO-A, leading to an increase in the levels of serotonin and norepinephrine in the brain. This compound has many potential applications in scientific research, but also has some limitations and potential side effects that must be carefully monitored. Future research on this compound and related compounds has the potential to yield important insights into the neurobiology of behavior and the development of new treatments for mood disorders and other conditions.

合成法

The synthesis of 2,5-dimethoxy-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 126-128°C. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

科学的研究の応用

2,5-dimethoxy-N-propylbenzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.

特性

分子式 |

C11H17NO4S |

|---|---|

分子量 |

259.32 g/mol |

IUPAC名 |

2,5-dimethoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3 |

InChIキー |

PEFOFJRYUJSRIW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

正規SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)